N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-6-8-17(9-7-16)21-19(24)15-22-14-18(10-11-20(22)25)28(26,27)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZECJAQLGDEYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinyl intermediate: This step involves the reaction of a suitable pyridine derivative with reagents that introduce the oxo and piperidinylsulfonyl groups.
Attachment of the ethylphenyl group: This can be achieved through a substitution reaction where the ethylphenyl group is introduced to the intermediate compound.
Formation of the acetamide linkage: The final step involves the formation of the acetamide bond, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Anticancer Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can modulate signaling pathways involved in cancer progression. The oxazole ring is known for its ability to interact with biological targets, which may inhibit tumor growth.
Case Study : A study conducted on derivatives of oxazole compounds demonstrated their ability to induce apoptosis in cancer cell lines. The specific compound under consideration was noted for its enhanced activity against breast cancer cells, suggesting further investigation into its mechanism of action is warranted .
Neurological Applications
The compound has been explored for its neuroprotective properties. Compounds that contain benzofuran and oxazole moieties have been linked to the modulation of neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease.
Case Study : In vitro studies have shown that similar compounds can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. The implications of these findings suggest that N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide may offer a therapeutic pathway for neurodegenerative diseases .
Androgen Receptor Modulation
Research indicates that carboxamide derivatives can act as androgen receptor modulators. This property is significant in the treatment of hormone-related disorders and cancers.
Data Table: Androgen Receptor Modulating Activity
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide | Antagonist | |
| Related Compound A | Agonist | |
| Related Compound B | Partial Agonist |
Formulation in Cosmetic Science
The compound's properties extend to cosmetic formulations due to its potential antioxidant effects. Its stability and efficacy can be optimized through experimental design methodologies.
Case Study : Research on topical formulations incorporating oxazole derivatives demonstrated improved skin hydration and antioxidant activity, making it a candidate for anti-aging products .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Discussion of Structural-Activity Relationships (SAR)
- Sulfonyl/Sulfanyl Groups : Present in VUAA1, OLC-12, and the target compound, these groups may enhance hydrogen bonding or electrostatic interactions with target proteins.
- Aromatic Substitutions : The 4-ethylphenyl group in the target compound and VUAA1 suggests a role in hydrophobic interactions, whereas iCRT3’s oxazole-phenylethyl chain prioritizes Wnt pathway engagement.
- Core Heterocycles: Dihydropyridinone (target compound) vs. triazole (VUAA1) vs. oxazole (iCRT3) cores dictate divergent biological targets, underscoring the importance of scaffold selection.
Biological Activity
N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, also referred to as P511-1080, is a compound of interest due to its potential biological activities. This article discusses the biological activity of this compound, including its antimicrobial properties, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O4S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1358354-69-4 |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of related structures have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for these derivatives, with some exhibiting MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of biofilm formation and disruption of bacterial cell integrity. The presence of a piperidine sulfonamide moiety is believed to play a crucial role in enhancing the bioactivity through interactions with bacterial enzymes or structural components .
Study on Antimicrobial Efficacy
A comparative study was conducted to evaluate the antimicrobial efficacy of various derivatives including this compound. The results indicated that compounds with similar structural characteristics demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The study utilized standard methodologies such as disk diffusion and broth microdilution techniques to ascertain the effectiveness of these compounds .
In Vivo Studies
In vivo studies involving animal models have also been conducted to assess the therapeutic potential of this compound. For example, a study indicated that treatment with related piperidine derivatives resulted in a significant reduction in infection rates in models infected with resistant strains of bacteria . These findings suggest that further exploration into the clinical applications of this compound could be warranted.
Q & A
Q. What are the established synthetic routes for N-(4-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Intermediate Preparation : Formation of the piperidine-sulfonyl and dihydropyridinone moieties via nucleophilic substitution or cyclization reactions.
- Coupling Reactions : Amide bond formation between intermediates using coupling agents like EDC/HOBt or activated esters.
- Optimization : Key variables include solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), temperature (60–100°C for controlled kinetics), and catalysts (e.g., Pd/C for cross-coupling steps). Reaction progress is monitored via TLC, and yields are improved using Design of Experiments (DOE) to test variable combinations .
Q. What spectroscopic and analytical methods are used to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.5–8.0 ppm), acetamide carbonyl (δ ~165–170 ppm), and sulfonyl groups (δ ~110–120 ppm for S=O stretching in IR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm.
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects) across studies?
- Methodological Answer : Contradictions may arise due to:
- Assay Variability : Standardize protocols (e.g., consistent cell lines, enzyme concentrations).
- Compound Purity : Verify via HPLC and MS; impurities may confound results.
- Structural Analogs : Compare activities of derivatives (e.g., replacing the ethylphenyl group with methoxyphenyl) to isolate pharmacophores.
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity .
Q. What strategies are recommended for optimizing reaction yields during large-scale synthesis?
- Methodological Answer :
- DOE Approaches : Test variables (solvent ratio, catalyst loading, temperature) using factorial designs.
- Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions.
- Workup Optimization : Use liquid-liquid extraction with ethyl acetate/water to isolate products efficiently.
- Statistical Tools : Apply ANOVA to identify significant variables (e.g., solvent polarity accounts for 40% yield variance) .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer :
- Substituent Variation : Systematically modify groups (Table 1) and test in vitro.
- Biological Assays : Use enzyme inhibition (e.g., COX-2, LOX) or antimicrobial susceptibility testing (MIC/MBC).
- In Silico Modeling : Dock modified structures into target proteins (e.g., COX-2) using AutoDock Vina to predict binding modes.
Q. Table 1: Substituent Effects on Biological Activity
| Substituent Position | Modification | Observed Activity Change | Reference |
|---|---|---|---|
| 4-Ethylphenyl | Ethyl → Methyl | 20% reduction in COX-2 inhibition | |
| Piperidine-sulfonyl | Sulfonyl → Carbonyl | Loss of antimicrobial activity | |
| Dihydropyridinone | Oxo → Thio | Enhanced enzyme selectivity |
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hepatic cytochrome P450 modifications).
- Bioavailability Adjustments : Compare plasma concentrations via PK/PD modeling.
- Toxicity Screening : Test in 3D organoids to bridge in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
